molecular formula HOCH2CBr(NO2)CH2OH<br>C3H6O4BrN<br>C3H6BrNO4 B193717 Bronopol CAS No. 52-51-7

Bronopol

Cat. No. B193717
CAS RN: 52-51-7
M. Wt: 199.99 g/mol
InChI Key: LVDKZNITIUWNER-UHFFFAOYSA-N
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Description

Bronopol, or 2-Bromo-2-nitro-1,3-propanediol, is an organic compound with wide-spectrum antimicrobial properties . It was first synthesized in 1897 and is primarily used as a preservative for pharmaceuticals . It’s also used as a microbicide or microbiostat in various commercial and industrial applications .


Synthesis Analysis

Bronopol can be synthesized by carrying out in-situ oxidization on sodium bromide in a reaction liquid by chlorine gas to replace a mode of directly adding bromine into 2-nitryl propylene glycol salt . Another method involves two reactions of alkanes hydroxylation and bromination with nitromethane and formaldehyde as raw materials under alkaline conditions .


Molecular Structure Analysis

Bronopol has a chemical formula of C3H6BrNO4 and a molecular weight of 199.988 . Its IUPAC Standard InChI is InChI=1S/C3H6BrNO4/c4-3(1-6,2-7)5(8)9/h6-7H,1-2H2 .


Chemical Reactions Analysis

Bronopol is stable under acidic conditions . It has been shown to degrade to a number of by-products, including 2-bromo-2-nitro-ethanol, tri(hydroxymethyl) nitromethane, 2-bromoethanol, bromonitromethane, nitromethane, and formaldehyde .


Physical And Chemical Properties Analysis

Bronopol is an off-white to white solid pellet/crystalline material at ambient temperatures . It is readily soluble in water; the dissolution process is endothermic . Bronopol is poorly soluble in non-polar solvents but shows a high affinity for polar organic solvents .

Scientific Research Applications

  • Allergic Contact Dermatitis : Bronopol is an antimicrobial widely used as a preservative, primarily in cosmetic formulations. Its use in patients with dermatitis needs caution due to potential contact sensitivity (Peters, Connolly, & Schroder, 1983).

  • Determination in Products : A method was developed for the determination of bronopol and its degradation products using high-performance liquid chromatography, addressing its degradation in aqueous mediums (Wang, Provan, & Helliwell, 2002).

  • Degradation Rate Influences : Factors such as chemical components and physical conditions like temperature and light exposure significantly influence the degradation rate of bronopol (Matczuk, Obarski, & Mojski, 2012).

  • Milk Fatty Acid Determination : Bronopol, when used as a preservative in milk, does not significantly affect the determination of most milk fatty acids, supporting its use in dairy quality assessment (Butler & Stergiadis, 2011).

  • Bactericidal Activity in Aquaculture : Bronopol exhibited effective bactericidal activity against bacteria cultured from eggs of marine fish like halibut and cod, highlighting its potential use in fish hatcheries (Birkbeck, Reid, Darde, & Grant, 2006).

  • Corrosion Inhibition : Bronopol acts as an efficient corrosion inhibitor for aluminium in acidic solutions, suggesting its application in protecting metal surfaces (Bashir, Thakur, Lgaz, Chung, & Kumar, 2020).

  • Synthesis of Derivatives : Research on the synthesis of derivatives from bronopol, like 2-(2-amino-1,3–dihydroxypropane-2-ylamino) benzoic acid, indicates its utility in creating new compounds for various applications (Bhaskar, Shanmugasundari, Vijaya, & Banumathi, 2022).

  • Antibacterial Properties : Bronopol's mode of action includes membrane damage and oxidation of thiol groups to disulphides, showing its effectiveness against bacteria like Escherichia coli and Staphylococcus aureus (Stretton & Manson, 1973).

  • Control of Fungal Infections in Fish : Its efficacy in controlling fungal infections like Saprolegnia species in rainbow trout illustrates its potential in aquaculture disease management (Branson, 2002).

  • Cleaner Production Methods : Research into cleaner production methods for synthesizing bronopol indicates a shift towards more environmentally sustainable practices in industries like leather making (Muthusubramanian & Mitra, 2006).

  • Control of Ichthyophthirius multifiliis in Fish : Studies on long duration, low dose exposure to bronopol showed significant reduction in Ichthyophthirius multifiliis, a parasite in fish, underlining its utility in fish health management (Picón-Camacho et al., 2012).

Safety And Hazards

Bronopol is harmful if swallowed or in contact with skin . It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

Future Directions

The global bronopol market, which reached a size of US$ 1.1 billion in 2022, is poised for substantial growth, with projections indicating it will reach US$ 1.5 billion by 2028 . Increasing demand for personal care products, water treatment needs, and technological advancements are some of the key trends and opportunities .

properties

IUPAC Name

2-bromo-2-nitropropane-1,3-diol
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InChI

InChI=1S/C3H6BrNO4/c4-3(1-6,2-7)5(8)9/h6-7H,1-2H2
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InChI Key

LVDKZNITIUWNER-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)([N+](=O)[O-])Br)O
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Molecular Formula

C3H6BrNO4, Array
Record name 2-BROMO-2-NITROPROPANE-1,3-DIOL
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DSSTOX Substance ID

DTXSID8024652
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Molecular Weight

199.99 g/mol
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Physical Description

2-bromo-2-nitropropane-1,3-diol appears as white crystals. Ignite easily and burn readily. May detonate under strong shock. Decomposes when heated, evolving toxic gases. Toxic by skin absorption, inhalation or ingestion., Dry Powder; Liquid; Other Solid, ODOURLESS WHITE CRYSTALS.
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Boiling Point

305.1 °F at 760 mmHg (NTP, 1992)
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Flash Point

167 °C
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), 25-25g/100mL at 22°C, In water, 2.5X10+5 mg/L at 22 °C, Soluble in alcohol, ethyl acetate. Slightly soluble in chloroform, acetone, ether, benzene. Insoluble in ligroin., Solubility in water, g/100ml at 23 °C: 28 (freely soluble)
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Density

Relative density (water = 1): 1.9
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Vapor Pressure

1.2601e-05 mmHg at 68 °F (NTP, 1992), 1.26X10-5 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:
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Mechanism of Action

It is proposed that bronopol generates biocide-induced bacteriostasis followed by a growth at an inhibited rate in bacteria, via two distinct reactions between bronopol and essential thiols within the bacterial cell. Under aerobic conditions, bronopol catalyzes the oxidation of thiol groups, such as cysteine, to disulfides. This reaction is accompanied by rapid consumption of oxygen, where oxygen acts as the final oxidant. During the conversion of cysteine to cystine, radical anion intermediates such as superoxide and peroxide are formed from bronopol to exert a direct bactericidal activity. The oxidation of excess thiols alters the redox state to create anoxic conditions, leading to a second reaction involving the oxidation of intracellular thiols such as glutathione to its disulfide. The resulting effects are inhibition of enzyme function, and reduced growth rate following the bacteriostatic period. Under the anoxic conditions, the reaction between thiol and bronopol decelerates without the involvement of oxygen and the consumption of bronopol predominates. Bronopol is ultimately removed from the reaction via consumption and resumption of bacterial growth occurs., ...Under aerobic conditions, bronopol catalytically oxidizes thiol-containing materials such as cysteine, with atmospheric oxygen as the final oxidant. By-products of this reaction are active oxygen species such as superoxide and peroxide, which are directly responsible for the bactericidal activity of the compound and for the reduced growth rate after the bacteriostatic period.
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Product Name

Bronopol

Color/Form

White crystalline powder, Crystals from ethyl acetate-chloroform

CAS RN

52-51-7
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Melting Point

266 to 271 °F (NTP, 1992), 123-130, 131.5 °C, 120-122 °C
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Synthesis routes and methods I

Procedure details

To a 50 ml round bottom flask equipped with a stir bar and reflux condensor topped with a nitrogen inlet was added 0.5 g (.004 mol) 2,2-dimethyl-5-nitro-5-bromo-1,3-dioxane, 10 ml methanol and 0.3ml concentrated HCl. The reaction was heated to 35°-40° C. for 1 hour. After cooling to room temperature, the volatiles were removed to give crystalline bronopol (95% yield) which on recrystallization from acetone had a melting point of 120° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

An aqueous formaldehyde solution, 37% by weight H2CO, containing 75.81 g. aldehyde (0.934 mole) was adjusted to pH 6.5 with 0.5 M aqueous sodium bicarbonate. The entire reactor was placed in a room temperature water bath, and 65.29 g. bromonitromethane (0.467 mole) was added, with vigorous stirring, at such a rate that the reagent was immediately consumed. Aqueous sodium bicarbonate was added to the mixture by a pH-controlled feed pump so that the reaction zone pH was constantly maintained at a level between 6.0 and 6.4. When the bromonitromethane charge was complete, the temperature of the reaction mixture was elevated to 45° C. and held there for 1-12 hours, with constant stirring. The pH of the mixture was maintained in the preset range of 6.0 to 6.5 by the pH-controlled base feed. At the end of the heated stir time, the solution was allowed to cool to room temperature, whereupon the desired product precipitated as a crystalline solid, which was isolated by vacuum filtration. The yield of product was 86.8 g. (93%), with a purity assay of 99.8% (by GC of a derivatized sample).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0.934 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.467 mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

In each of the examples, a solution of 40.0 g (0.29 mole) monobromonitromethane and 70 ml of methanol was added in 18 minutes to a 55% formaldehyde solution in methanol maintained at 18° C. and containing various levels of alkaline catalyst. The reaction temperature was allowed to rise to 30° C. during the addition. Following the addition, the solution was heated to 60° C. and held there for three hours. The solution was then cooled to 20° C. and the pH adjusted to 4.3 with 1.0 molar aqueous HCl. The specific catalysts and amounts used thereof, as well as the resulting yields of bronopol, are set forth in the table below.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Bronopol

Citations

For This Compound
9,630
Citations
GY Legin - Pharmaceutical chemistry journal, 1996 - Springer
… Bronopol is a white crystalline odorless substance melting at about 130~ 2 The x-ray diffraction pattern of bronopol … The crystal lattice parameters of bronopol were determined and the …
Number of citations: 28 link.springer.com
JA Shepherd, RD Waigh, P Gilbert - Antimicrobial agents and …, 1988 - Am Soc Microbiol
… reactions between bronopol and thiols. Under aerobic conditions, bronopol catalytically oxidizes thiol-… Under these conditions, the slower reaction with thiols, which consumes bronopol, …
Number of citations: 107 journals.asm.org
M Kireche, JL Peiffer, D Antonios, I Fabre… - Chemical Research …, 2011 - ACS Publications
Formaldehyde and formaldehyde releasers are widely used preservatives and represent an important group of skin sensitizers. Formaldehyde is very often suspected to be the …
Number of citations: 28 pubs.acs.org
L López-Sánchez, P Miralles, A Salvador… - Regulatory Toxicology …, 2021 - Elsevier
… , bronopol, bronidox and formaldehyde as well as the absorption of formaldehyde from bronopol … Bronidox and bronopol absorption depends on the formulation. The O/W emulsion was …
Number of citations: 12 www.sciencedirect.com
H Wang, GJ Provan, K Helliwell - Journal of pharmaceutical and biomedical …, 2002 - Elsevier
… the HPLC analysis of bronopol were optimised. It was found that bronopol standards and product … temperature, thus allowing a quantitative and reproducible determination of bronopol. …
Number of citations: 41 www.sciencedirect.com
MS Peters, SM Connolly, AL Schroder - Contact dermatitis, 1983 - Wiley Online Library
… and 'or ».lì1.; bronopol. This result reflects a history oí prolonged use ot bronopol-containmg … Our findings emphasize the need tor Further clinical study of the potential for bronopol to …
Number of citations: 35 onlinelibrary.wiley.com
K Kajimura, T Tagami, T Yamamoto… - Journal of health …, 2008 - jstage.jst.go.jp
We investigated the release of formaldehyde (FA) upon the decomposition of 2-bromo-2-nitropropan-1, 3-diol (Bronopol: BP), an FA-releasing substance widely used as an …
Number of citations: 26 www.jstage.jst.go.jp
JW Weyland, A Stern, J Rooselaar - Journal Of AOAC …, 1994 - academic.oup.com
A method for the simultaneous determination of methyldibromo glutaronitrile, bronopol, and broni-dox in cosmetics, based on liquid chromatography with electrochemical detection, is …
Number of citations: 16 academic.oup.com
E Bocos, E Brillas, MA Sanroman… - Environmental science & …, 2016 - ACS Publications
… like the industrial preservative bronopol, as an effective … performed with solutions of bronopol in a simulated water … was attained as maximum, with bronopol being converted into …
Number of citations: 62 pubs.acs.org
PJ Frosch, IR White, RJG Rycroft, A Lahti… - Contact …, 1990 - Wiley Online Library
… tested with the preservative Bronopol in 7 European contact … the patch test reaction to Bronopol considered to be of current or … the sensitization rate to Bronopol in various European …
Number of citations: 41 onlinelibrary.wiley.com

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